Immunocorticotropin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

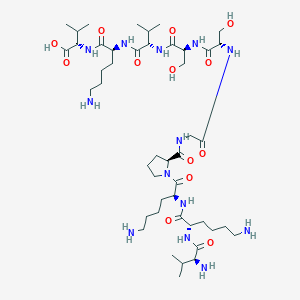

Immunocorticotropin, also known as this compound, is a useful research compound. Its molecular formula is C46H85N13O13 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Immunocorticotropin is recognized for its immunomodulatory properties. Research indicates that it can influence the proliferation of immune cells and the release of cytokines, which are critical for immune responses. For instance, studies have shown that intravenous administration of thyrotropin-releasing hormone (TRH), which shares functional similarities with ACTH, can enhance the production of gamma interferon (IFN-γ) by activated lymphocytes. This suggests a potential pathway through which ACTH may modulate immune function and inflammation .

Table 1: Effects of TRH on Immune Cells

| Parameter | Effect Observed |

|---|---|

| IFN-γ Production | Increased by activated lymphocytes |

| TH17 Cytokines | Decreased levels in EAE mice |

| TH2 Cytokines | Increased IL-13 production |

Therapeutic Applications

This compound has been utilized therapeutically in various conditions, particularly those involving adrenal insufficiency and autoimmune diseases. Its ability to stimulate cortisol production makes it a valuable treatment option.

- Adrenal Insufficiency : ACTH is essential in diagnosing and treating primary adrenal insufficiency. Patients receiving immune checkpoint inhibitors (ICIs) have reported cases of isolated adrenocorticotropic hormone deficiency (IAD), highlighting the need for careful monitoring and potential ACTH replacement therapy .

- Autoimmune Disorders : In conditions like multiple sclerosis, ACTH has shown promise in reducing inflammation and improving symptoms. The modulation of cytokine profiles through ACTH administration has been documented, indicating its role in managing autoimmune responses .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Case Study 1 : A 58-year-old male with malignant melanoma treated with nivolumab developed IAD after several months of therapy. His treatment involved transitioning to hydrocortisone replacement therapy after diagnosis, demonstrating the critical role of ACTH in managing adrenal function during immunotherapy .

- Case Study 2 : Another patient experienced multiple immune-related adverse events during ICI therapy, including thyroiditis and meningitis. This case underscores the complex interplay between immunotherapy and hormonal regulation, where ACTH levels may be affected by ongoing treatments .

Eigenschaften

CAS-Nummer |

150035-99-7 |

|---|---|

Molekularformel |

C46H85N13O13 |

Molekulargewicht |

1028.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI-Schlüssel |

DFPJZTGPSSEBSP-ADDFTTBFSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |

Sequenz |

VKKPGSSVKV |

Synonyme |

immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.